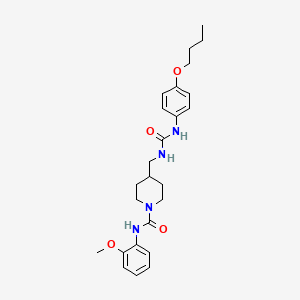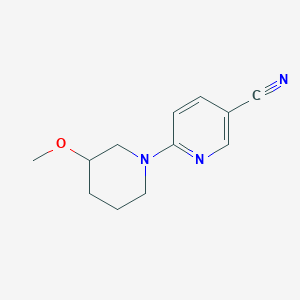
6-(3-Methoxypiperidin-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(3-Methoxypiperidin-1-yl)nicotinonitrile” is a compound with the molecular formula C11H14N4 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N4/c1-9-8-15(5-4-13-9)11-3-2-10(6-12)7-14-11/h2-3,7,9,13H,4-5,8H2,1H3/t9-/m1/s1 . This indicates that it contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 202.26 . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Nicotinonitrile derivatives have been synthesized and explored for their potential in treating various diseases. For instance, the synthesis of deuterium-labelled nicotinamidines and their N-alkoxy derivatives has been explored for potential medicinal applications, including antiprotozoal activities against Trypanosoma and Plasmodium species. These compounds demonstrated significant in vitro and in vivo efficacy, highlighting their potential as therapeutic agents (Ismail & Boykin, 2004), (Ismail et al., 2003).
Corrosion Inhibition
Nicotinonitrile derivatives have also been studied for their corrosion inhibition properties. For example, derivatives have shown promising results as corrosion inhibitors for mild steel in acidic media, demonstrating high efficiency in protecting against corrosion. This suggests their potential utility in industrial applications where corrosion resistance is crucial (Verma et al., 2018), (Fouda et al., 2019).
Antimicrobial Activity
Some nicotinonitrile derivatives have been synthesized and tested for their antimicrobial properties against a range of bacteria and fungi. These studies have provided insights into the structural requirements for antimicrobial efficacy and opened up new avenues for the development of novel antimicrobial agents (Guna et al., 2015).
Photophysical Properties
Nicotinonitrile derivatives have been evaluated for their photophysical properties, making them candidates for applications in materials science, such as in dye-sensitized solar cells (DSSCs) and light-emitting materials. The synthesis of specific nicotinonitrile derivatives has led to the development of materials with high molar extinction coefficients and improved efficiency in DSSCs, demonstrating the potential of these compounds in renewable energy technologies (Hemavathi et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-11-3-2-6-15(9-11)12-5-4-10(7-13)8-14-12/h4-5,8,11H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQKDGGCCFQSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)

![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)
![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)
![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide](/img/structure/B2546492.png)
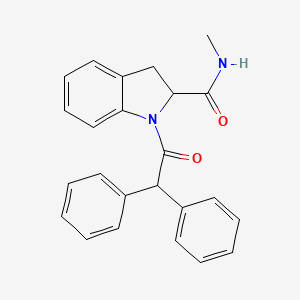

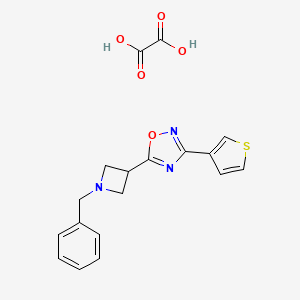

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)
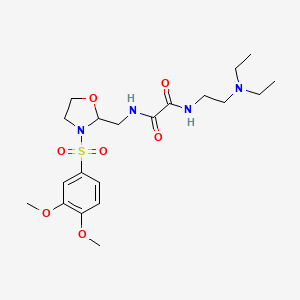
![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2546500.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)
